Fmoc-nalpha-methyl-n-im-trityl-l-histidine
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Overview
Description
Fmoc-nalpha-methyl-n-im-trityl-l-histidine is a derivative of the amino acid histidine. It is commonly used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a trityl (Trt) protecting group on the imidazole nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-nalpha-methyl-n-im-trityl-l-histidine typically involves the protection of the amino and imidazole groups of histidine. The Fmoc group is introduced to protect the amino group, while the Trt group is used to protect the imidazole nitrogen. The reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-nalpha-methyl-n-im-trityl-l-histidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using reagents like DIC and HOBt
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Trt deprotection.
Coupling: DIC and HOBt in DMF are frequently used for coupling reactions
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, incorporating the histidine residue .
Scientific Research Applications
Fmoc-nalpha-methyl-n-im-trityl-l-histidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications .
Mechanism of Action
The mechanism of action of Fmoc-nalpha-methyl-n-im-trityl-l-histidine involves its incorporation into peptides and proteins during synthesis. The protecting groups (Fmoc and Trt) prevent unwanted side reactions during the synthesis process. Once incorporated, the protecting groups are removed, allowing the histidine residue to participate in the desired biological or chemical activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-His(Trt)-OH: Similar in structure but lacks the nalpha-methyl group.
Fmoc-3-methyl-L-histidine: Contains a methyl group at a different position on the histidine residue.
Fmoc-N-Me-Ser(tBu)-OH: Another Fmoc-protected amino acid with a different side chain .
Uniqueness
Fmoc-nalpha-methyl-n-im-trityl-l-histidine is unique due to the presence of both the Fmoc and Trt protecting groups, as well as the nalpha-methyl modification. This combination provides enhanced stability and specificity during peptide synthesis, making it a valuable tool in the production of complex peptides and proteins .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLJHMKVOZWMC-LHEWISCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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